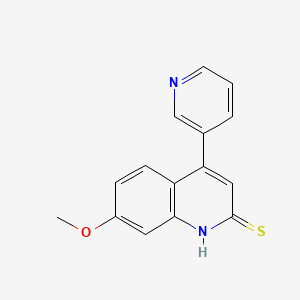

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

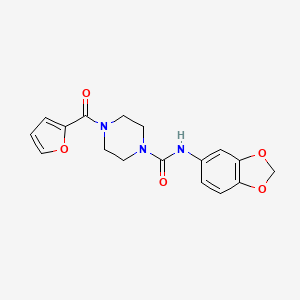

“7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol” is a chemical compound with the CAS Number: 878466-15-0 . It has a molecular weight of 268.34 . The IUPAC name for this compound is 7-methoxy-4-(3-pyridinyl)-2-quinolinethiol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H12N2OS/c1-18-11-4-5-12-13(10-3-2-6-16-9-10)8-15(19)17-14(12)7-11/h2-9H,1H3,(H,17,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, are widely recognized for their anticorrosive properties. These compounds effectively adsorb onto metallic surfaces, forming stable chelating complexes through coordination bonding, which significantly enhances their effectiveness against metallic corrosion. This application is vital in extending the lifespan of metals in various industrial environments (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Potent HCV NS3 Protease Inhibitor

Research has demonstrated the practical synthesis of 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, a key intermediate for creating potent hepatitis C virus (HCV) NS3 protease inhibitors. This synthesis process is notable for its efficiency, safety, and practicality, eliminating the need for hazardous reagents used in previous methodologies (Frutos et al., 2006).

Antitumor and ATM Kinase Inhibition

Novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors show potent activity and selectivity, with properties suitable for oral administration, providing a promising avenue for cancer therapy by targeting DNA damage response pathways (Degorce et al., 2016).

Inhibition of 5-Lipoxygenase-Activating Protein

Quinoline derivatives have been developed as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), a critical enzyme in leukotriene synthesis. These inhibitors show excellent in vitro and in vivo activity, highlighting their potential for treating diseases like asthma (Hutchinson et al., 2009).

Antiproliferative Activity

Pyrrolo[3,2-f]quinoline derivatives, characterized by their tricyclic system, have shown significant cell growth inhibitory properties against various cancer cell lines. These compounds' activity does not primarily rely on topoisomerase II poisoning, suggesting other mechanisms of action are involved (Ferlin et al., 2001).

特性

IUPAC Name |

7-methoxy-4-pyridin-3-yl-1H-quinoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-18-11-4-5-12-13(10-3-2-6-16-9-10)8-15(19)17-14(12)7-11/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAGBKVIOLUOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=S)N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

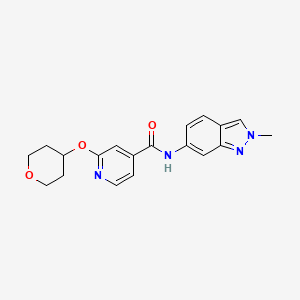

![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)

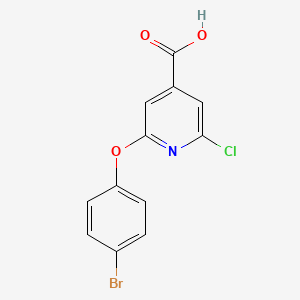

![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)

![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B2833772.png)

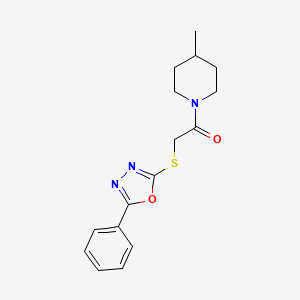

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833776.png)

![2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide](/img/structure/B2833780.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2833781.png)